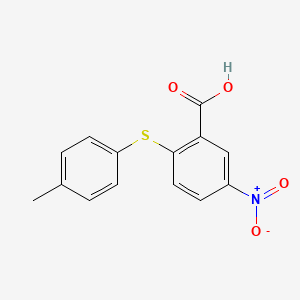

5-Nitro-2-p-tolylsulfanyl-benzoic acid

描述

Contextualization within Nitroaromatic and Organosulfur Chemistry

The structure of 5-Nitro-2-p-tolylsulfanyl-benzoic acid firmly places it within two significant domains of chemistry: nitroaromatic and organosulfur chemistry.

Nitroaromatic Chemistry: Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. researchgate.net This class of compounds is known for a wide range of applications, from explosives and dyes to a variety of therapeutic agents. In medicinal chemistry, nitroaromatic moieties are found in antibacterial, antiprotozoal, and anticancer drugs. researchgate.netnih.gov The biological activity of many nitroaromatic drugs is often linked to the bioreduction of the nitro group within target cells, which can generate reactive nitrogen species that are toxic to pathogens. scbt.com

Organosulfur Chemistry: Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and play a critical role in biochemistry and drug design. nih.govbldpharm.com The thioether linkage (-S-) in this compound is a key feature of this class. Sulfur's ability to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and solubility properties. nih.govbldpharm.com Organosulfur functional groups are present in approximately a quarter of all small-molecule pharmaceuticals. ncat.edu They are integral to the structure of many approved drugs and are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. nih.govbldpharm.com

Significance of Substituted Benzoic Acid Scaffolds in Chemical Research

The benzoic acid framework is a fundamental building block in chemical synthesis and drug discovery. The ability to introduce various substituents onto the benzoic acid ring allows for the systematic modification of a molecule's properties to achieve desired biological activities.

Substituted benzoic acids are prevalent in a vast array of pharmaceuticals and biologically active compounds. The carboxylic acid group can act as a key interaction point, often forming hydrogen bonds with biological targets like enzymes and receptors. For instance, substituted benzoic acid derivatives have been developed as potent inhibitors of various enzymes and have shown promise in cancer therapy. The specific substitution pattern on the aromatic ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its binding affinity and selectivity for a particular biological target. The development of compounds based on this scaffold is a major area of research, with studies focusing on creating inhibitors for proteins implicated in diseases like cancer and infectious diseases.

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)sulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPWPIPIPXYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368549 | |

| Record name | 5-Nitro-2-p-tolylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78160-05-1 | |

| Record name | 5-Nitro-2-p-tolylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 P Tolylsulfanyl Benzoic Acid and Analogues

Direct Synthesis Routes for 5-Nitro-2-p-tolylsulfanyl-benzoic Acid

The direct synthesis of this compound can be approached through two main retrosynthetic pathways: either by nitrating a pre-formed 2-p-tolylsulfanyl-benzoic acid or by introducing the p-tolylsulfanyl group onto a pre-nitrated benzoic acid derivative.

Nitration Strategies for Benzoic Acid Precursors

The nitration of benzoic acid and its derivatives is a classic example of electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator, meaning that direct nitration of benzoic acid primarily yields 3-nitrobenzoic acid. truman.edutruman.edu Therefore, to achieve the desired 5-nitro substitution pattern relative to the carboxylic acid and a substituent at the 2-position, the synthetic strategy must be carefully considered.

A common approach involves the nitration of a substituted benzoic acid where the directing effects of the substituents favor the desired isomer. For instance, nitration of o-chlorobenzoic acid is a known method to produce 2-chloro-5-nitrobenzoic acid. google.compatsnap.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent the formation of unwanted byproducts. The temperature is often kept below 0°C to minimize the formation of other isomers.

| Reagents | Temperature | Reaction Time | Yield | Ref |

| HNO₃, H₂SO₄ | < 0°C | 1 hour, then 10-12 hours at RT | ~92% | |

| HNO₃, H₂SO₄ | 30-40°C | > 2 hours | > 85% | google.com |

This table presents typical conditions for the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid, a key intermediate.

Another strategy involves the nitration of salicylic (B10762653) acid (2-hydroxybenzoic acid), which yields 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) due to the strong ortho, para-directing effect of the hydroxyl group. nbinno.com This can be achieved using nitric acid in acetic acid. nbinno.com

Introduction of the p-Tolylsulfanyl Moiety

Once a suitably substituted nitrobenzoic acid precursor is obtained, the next critical step is the introduction of the p-tolylsulfanyl group. This is typically achieved through a nucleophilic aromatic substitution reaction where a sulfur nucleophile displaces a leaving group on the aromatic ring.

A common precursor for this reaction is 2-chloro-5-nitrobenzoic acid. nih.gov The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position. The sulfur nucleophile is typically generated from p-toluenethiol (also known as p-thiocresol).

The reaction is generally carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. Common bases include potassium carbonate or sodium hydroxide (B78521). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction.

Coupling Reactions for Aryl-Sulfanyl Linkages

The formation of the aryl-sulfanyl bond in this compound can be effectively achieved using copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

In the context of synthesizing the target molecule, the Ullmann condensation would involve the reaction of 2-chloro-5-nitrobenzoic acid with p-thiocresol. The reaction typically requires a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), as the catalyst. A base, such as potassium carbonate or cesium carbonate, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper thiolate intermediate. High-boiling polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine (B92270) are often employed, and the reaction may require elevated temperatures.

| Aryl Halide | Thiol | Catalyst | Base | Solvent | Temperature | Ref |

| 2-Chloro-5-nitrobenzoic acid | p-Thiocresol | CuI | K₂CO₃ | DMF | 120-150°C | (inferred) |

| Aryl Iodide | Thiophenol | CuI | Cs₂CO₃ | NMP | 110°C | (general) |

This table illustrates typical conditions for the Ullmann condensation to form aryl-sulfur bonds.

Synthesis of Chemically Related Nitro-Substituted Thioether Benzoic Acid Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of chemically related derivatives. This allows for the systematic modification of the molecular structure to explore structure-activity relationships in various applications.

Exploration of Diverse Sulfanyl (B85325) and Alkylsulfanyl Substituents

By varying the thiol reactant in the Ullmann condensation or nucleophilic aromatic substitution, a wide range of aryl and alkyl sulfanyl groups can be introduced at the 2-position of the 5-nitrobenzoic acid scaffold.

For example, using different substituted thiophenols (e.g., 4-chlorothiophenol, 4-methoxythiophenol) in the reaction with 2-chloro-5-nitrobenzoic acid would yield the corresponding 2-(arylsulfanyl)-5-nitrobenzoic acids. Similarly, the use of various alkanethiols (e.g., ethanethiol, propanethiol) would lead to the formation of 2-(alkylsulfanyl)-5-nitrobenzoic acids. The reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized for each specific thiol to achieve optimal yields.

| Thiol Reactant | Corresponding Product |

| Thiophenol | 5-Nitro-2-(phenylthio)benzoic acid |

| 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)-5-nitrobenzoic acid |

| Ethanethiol | 2-(Ethylthio)-5-nitrobenzoic acid |

| Benzyl mercaptan | 2-(Benzylthio)-5-nitrobenzoic acid |

This table showcases the diversity of sulfanyl and alkylsulfanyl substituents that can be introduced.

Ring Functionalization and Derivatization Approaches

Further diversity in this class of compounds can be achieved through functionalization of the aromatic ring or derivatization of the carboxylic acid group.

The nitro group itself is a versatile functional group that can be reduced to an amino group, which can then be further modified. For instance, reduction of the nitro group in this compound would yield 5-Amino-2-p-tolylsulfanyl-benzoic acid. This amino group can then be acylated, alkylated, or converted into a diazonium salt for further transformations, allowing for the introduction of a wide array of substituents at the 5-position.

The carboxylic acid group can also be readily converted into other functional groups such as esters, amides, or acid chlorides. For example, esterification of this compound with an alcohol in the presence of an acid catalyst would produce the corresponding ester. Reaction with thionyl chloride would yield the acid chloride, a reactive intermediate that can be used to synthesize a variety of amides by reacting it with primary or secondary amines. The synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives has been reported, starting from 2-(phenylthio)benzoic acid, which is first converted to its methyl ester and then to a hydrazide. This hydrazide is subsequently condensed with various aldehydes.

These derivatization approaches significantly expand the chemical space of nitro-substituted thioether benzoic acid derivatives, enabling the fine-tuning of their physicochemical and biological properties.

Advanced Coupling Reactions in Aryl Thioether Synthesis

The formation of the aryl-sulfur bond is a cornerstone in the synthesis of diaryl sulfides, including this compound. While classical methods like the Ullmann condensation have long been used, they often necessitate harsh reaction conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org The requirement for electron-withdrawing groups on the aryl halide to activate the substrate is a notable feature of these traditional reactions. wikipedia.org Modern synthetic chemistry has largely shifted towards more efficient and milder transition-metal-catalyzed cross-coupling reactions, which offer greater functional group tolerance and broader substrate scope. acsgcipr.org These advanced methodologies, primarily catalyzed by palladium and copper, have become indispensable for the synthesis of complex aryl thioethers. acsgcipr.orgorganic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination reaction has been successfully adapted for carbon-sulfur bond formation, providing a powerful tool for synthesizing aryl thioethers. wikipedia.org This palladium-catalyzed reaction typically couples aryl halides or pseudohalides (such as triflates) with thiols. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate (formed by deprotonation of the thiol by a base), and subsequent reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. acsgcipr.orgwikipedia.orglibretexts.org

The success of the Buchwald-Hartwig C-S coupling is highly dependent on the choice of ligand. Early systems used monodentate phosphine (B1218219) ligands, but significant advancements came with the development of sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs). organic-chemistry.org Bidentate phosphine ligands like DPPF (diphenylphosphinoferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective, often leading to higher rates and yields. wikipedia.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOtBu), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). acsgcipr.org For the synthesis of this compound, a potential pathway involves the coupling of a 2-halo-5-nitrobenzoic acid derivative with 4-methylbenzenethiol (B89573) using a suitable palladium catalyst and ligand system.

Copper-Catalyzed Chan-Lam C-S Coupling

The Chan-Lam coupling reaction is another prominent method for forming aryl-heteroatom bonds, including C-S bonds. organic-chemistry.org A key advantage of this reaction is its use of arylboronic acids as the arylating agent, which are often more stable and less toxic than other organometallic reagents. researchgate.net The reaction is typically catalyzed by copper salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(II) sulfate (B86663) (CuSO₄), and can often be performed under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.orgresearchgate.netacs.org

The Chan-Lam C-S coupling involves the reaction of a thiol with an arylboronic acid in the presence of a copper catalyst and an oxidant, which can be atmospheric oxygen. organic-chemistry.orgresearchgate.net The mechanism is believed to involve a copper(III) intermediate, from which reductive elimination occurs to form the C-S bond. organic-chemistry.org The addition of ligands, such as 1,10-phenanthroline, can significantly accelerate the reaction. acs.org This methodology is tolerant of a wide array of functional groups, making it a versatile option for the synthesis of substituted diaryl sulfides. organic-chemistry.orgresearchgate.net For instance, synthesizing this compound via this route would likely involve coupling 4-methylbenzenethiol with 2-carboxy-4-nitrophenylboronic acid.

Other Transition-Metal-Catalyzed Couplings

Beyond palladium and copper, other transition metals have been explored for C-S cross-coupling reactions. Nickel-based catalysts have emerged as a cost-effective and efficient alternative, capable of coupling aryl triflates and halides with thiols under mild conditions. organic-chemistry.org Similarly, cobalt-catalyzed systems have been developed for the preparation of various aryl sulfides from aryl halides and thiols, demonstrating excellent yields. organic-chemistry.org These developing methods contribute to a growing portfolio of sustainable catalytic strategies for thioether synthesis, aiming to replace precious metals and expand the reaction scope. acsgcipr.org

The following table summarizes key aspects of the major advanced coupling reactions used for the synthesis of diaryl sulfides.

| Reaction Name | Typical Catalyst System | Arylating Agent | Sulfur Source | General Conditions |

|---|---|---|---|---|

| Buchwald-Hartwig C-S Coupling | Pd(0) source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos, BINAP) | Aryl Halide or Triflate | Thiol | Anhydrous solvent (e.g., Toluene, Dioxane), Base (e.g., NaOtBu, Cs₂CO₃), Inert Atmosphere |

| Chan-Lam C-S Coupling | Cu(II) salt (e.g., Cu(OAc)₂, CuSO₄) ± Ligand (e.g., Pyridine, 1,10-Phenanthroline) | Arylboronic Acid | Thiol | Solvent (e.g., EtOH, DCM, Toluene), Base, Often in Air |

| Modern Ullmann C-S Coupling | Cu(I) salt (e.g., CuI) + Ligand (e.g., Phenanthroline, Proline) | Aryl Halide | Thiol | Polar aprotic solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃), Elevated Temperatures (milder than classic) |

| Nickel-Catalyzed C-S Coupling | Ni(II) precatalyst (e.g., NiCl₂(dppp)) + Base | Aryl Halide or Triflate | Thiol | Solvent (e.g., THF, DMF), Base, Mild to moderate temperatures |

Chemical Reactivity Profiles and Mechanistic Investigations of 5 Nitro 2 P Tolylsulfanyl Benzoic Acid

Reactivity Governed by the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. scielo.brnih.gov Its presence deactivates the ring towards electrophilic attack and is central to the molecule's bioactivation and potential toxicity through reductive pathways. scielo.brnih.govresearchgate.net

Pathways Involving Nitro Group Reduction and Toxic Free Radical Formation

The reduction of the nitro group is a critical metabolic and chemical transformation for nitroaromatic compounds. nih.gov This process occurs in a stepwise manner, involving a six-electron reduction to ultimately form the corresponding amine. nih.gov The pathway proceeds through highly reactive intermediates, including the nitroso (–NO) and hydroxylamino (–NHOH) species. nih.govwikipedia.org

These reduction reactions can be catalyzed by various enzymes known collectively as nitroreductases. nih.gov The mechanism can proceed via a one-electron transfer, creating a nitro anion radical. nih.gov In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻•). nih.gov This process, known as futile redox cycling, can lead to the formation of other reactive oxygen species (ROS), contributing to oxidative stress within biological systems. nih.govsvedbergopen.com The generation of these free radicals is a key mechanism behind the toxic manifestations of many nitroaromatic compounds. nih.govsvedbergopen.comnih.gov

A variety of chemical reagents can also achieve the reduction of aromatic nitro groups. The specific product obtained often depends on the reagent and reaction conditions used.

Table 1: Selected Reagents for Nitro Group Reduction Use the interactive buttons to explore different reduction outcomes.

| Reagent(s) | Typical Product | Reference |

|---|

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substituents on the benzene (B151609) ring dictate the position of any subsequent electrophilic aromatic substitution (EAS). libretexts.org In 5-Nitro-2-p-tolylsulfanyl-benzoic acid, three directing groups are present:

Nitro Group (–NO₂): A strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. libretexts.orgyoutube.com

Carboxylic Acid Group (–COOH): A deactivating group and a meta-director. libretexts.org

p-Tolylsulfanyl Group (–S-Ar): An activating group and an ortho, para-director due to the lone pairs on the sulfur atom that can be donated to the ring through resonance.

The positions on the aromatic ring are influenced as follows:

Position 3: ortho to the sulfanyl (B85325) group and meta to the nitro group.

Position 4: meta to the carboxylic acid group and para to the sulfanyl group.

Position 6: ortho to the carboxylic acid group and meta to the nitro group.

The p-tolylsulfanyl group activates the ortho (position 3) and para (position 4) positions, while the nitro and carboxylic acid groups direct incoming electrophiles to the positions meta to them (positions 3 and 4, respectively). The combined effect strongly favors substitution at positions 3 and 4. The strongly deactivating nature of the nitro and carboxyl groups makes EAS reactions on this molecule challenging, requiring harsh conditions. libretexts.org Nitration, for example, typically requires a mixture of concentrated nitric and sulfuric acids to generate the highly reactive nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com

Reactivity of the Aryl Thioether Moiety

The sulfanyl linkage is a versatile functional group susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

Oxidative Transformations of the Sulfanyl Linkage

The sulfur atom in the thioether can be readily oxidized. The oxidation typically proceeds in two stages: first to the sulfoxide (B87167) and then to the sulfone. The sensitivity of a thioether to oxidation depends on the nucleophilicity of the sulfur atom. nih.gov

Common oxidizing agents like hydrogen peroxide (H₂O₂) can be used for this transformation. nih.govrsc.org The reaction mechanism involves a nucleophilic attack of the thioether's sulfur atom on the oxidant. nih.gov By carefully controlling the reaction conditions and the stoichiometry of the oxidizing agent, it is often possible to selectively isolate the sulfoxide intermediate. rsc.org More vigorous conditions or an excess of the oxidant will typically lead to the formation of the sulfone. rsc.org

Table 2: Oxidation Products of Aryl Thioethers

| Reagent/Conditions | Dominant Product | Reference |

|---|---|---|

| H₂O₂, 1 equivalent | Aryl Sulfoxide | nih.gov |

| H₂O₂, excess | Aryl Sulfone | rsc.org |

| Organic ligand-modified polyoxomolybdates | Aryl Sulfoxide (High Selectivity) | rsc.org |

| NaOCl | Aryl Sulfoxide | acs.org |

Cleavage Reactions and Their Mechanisms

The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions. Metal-free methods often employ reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comresearchgate.netorganic-chemistry.org For instance, NCS can mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to yield aryl aldehydes. mdpi.comresearchgate.net Mechanistic studies suggest these reactions can proceed through the formation of a cationic thionium (B1214772) intermediate. researchgate.net In other systems, cooperative catalysis involving palladium and copper has been shown to cleave the C(O)–S bond of thioesters, a related functional group. acs.org Small-molecule thiols have also been shown to reductively cleave keto aryl ether bonds via an Sₙ2 mechanism, a process that could be conceptually analogous to thioether cleavage under certain reductive conditions. nih.gov

Carboxylic Acid Group Transformations and Derivatives

The carboxylic acid group is a cornerstone of organic synthesis, readily converted into a wide range of derivatives. One of the most common transformations is the formation of amides.

Amides are typically synthesized by reacting the carboxylic acid with an amine. However, a direct reaction is often inefficient and requires high temperatures. libretexts.org Therefore, the carboxylic acid is usually "activated" first. rsc.org Classic methods involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The resulting acyl chloride reacts rapidly with an amine to form the amide. chemguide.co.uk

Alternatively, a variety of coupling agents can be used to facilitate the direct amidation of carboxylic acids without isolating an acyl chloride intermediate. organic-chemistry.org Modern methods also allow for the direct synthesis of amides using urea (B33335) as a nitrogen source, catalyzed by substances like imidazole (B134444) or magnesium nitrate, which avoids the need for activating agents. nih.gov

Table 3: Common Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | A traditional, highly effective two-step method. | libretexts.orgchemguide.co.uk |

| Peptide Coupling | Amine, Coupling Agent (e.g., DCC, T3P®) | Direct one-pot reaction, avoids harsh chlorinating agents. | libretexts.orgorganic-chemistry.org |

| Direct Catalytic Amidation | Urea, Catalyst (e.g., Imidazole, Mg(NO₃)₂) | Atom-efficient method using urea as the nitrogen source. | nih.gov |

| Hydrazine-based Method | Hydrazine, ZnCl₂ (catalyst) | Direct method where ammonia (B1221849) is the only byproduct. | rsc.org |

Esterification, Amidation, and Salt Formation

The carboxylic acid group of this compound is a focal point for several fundamental organic transformations, including esterification, amidation, and salt formation. These reactions are crucial for synthesizing various derivatives with potential applications in medicinal chemistry and material science.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). mdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed, typically by azeotropic distillation with a suitable solvent like toluene. masterorganicchemistry.comgoogle.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The general reaction conditions for the esterification of nitro-substituted benzoic acids are summarized in the table below. For instance, nitrobenzoic acids can be esterified with C1-C3 alkanols at temperatures between 60 and 120 °C using a polyfluoroalkanesulfonic acid catalyst. google.com

Table 1: Typical Conditions for Esterification of Nitrobenzoic Acids

| Catalyst | Alcohol | Temperature (°C) | Key Features | Reference |

| Sulfuric Acid / p-Toluenesulfonic Acid | Excess alcohol (e.g., Methanol, Ethanol) | Reflux | Equilibrium-driven; water removal enhances yield. | mdpi.commasterorganicchemistry.comgoogle.com |

| Polyfluoroalkanesulfonic Acid | C1-C3 Alkanols (300-600 mol% excess) | 60 - 120 | High efficiency for nitro-substituted acids. | google.com |

| Diethyl Chlorophosphate / Pyridine (B92270) | n-Butanol | Room Temperature | DFT studies show a favorable energy barrier for the reaction. | researchgate.net |

Amidation:

Amides of this compound can be prepared by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (like DCC or EDC), or the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). rsc.org

The reaction mechanism for amidation using activating agents generally involves the formation of a highly reactive acyl intermediate, such as an O-acylisourea (with carbodiimides) or an acyloxyphosphonium salt (with PPh₃/I₂). rsc.org The amine then attacks this intermediate to form the amide bond, releasing the activated agent as a byproduct. Studies on the amidation of p-nitrobenzoic acid have shown that these reactions can proceed efficiently, even at room temperature, to give good to excellent yields of the corresponding amides. lookchemmall.comresearchgate.net Enzymatic methods using Amide Bond Synthetases (ABSs) also present a viable, enantioselective route for amide formation under mild conditions. nih.gov

Table 2: Reagents for Amidation of Nitrobenzoic Acids

| Activating Agent/Method | Amine | Solvent | General Yield | Reference |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Various amines | THF | Good to Excellent | lookchemmall.com |

| PPh₃ / I₂ | Primary and secondary amines | - | Good to Excellent | rsc.org |

| EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) | Aminophenyl-modified Au surface | - | Slow reaction over ~2 days | researchgate.net |

| Amide Bond Synthetase (ABS) | Various amines | NaPi buffer, pH 7.5 | Variable, enantioselective | nih.gov |

Salt Formation:

As a carboxylic acid, this compound readily reacts with bases to form salts. The reaction with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding carboxylate salt. This is a standard acid-base neutralization reaction. The formation of salts is often used to improve the solubility of carboxylic acids in aqueous solutions. A process for preparing the monopotassium salt of the related 2-carboxy-5-nitrobenzenesulfonic acid has been described, involving treatment with potassium hydroxide. google.com Similarly, treatment of this compound with an appropriate molar equivalent of a base like KOH or NaOH would yield the corresponding salt.

Photochemical Reactivity of Carboxylic Acid Derivatives as Protecting Groups

While this compound itself is not typically used as a photolabile protecting group, its derivatives, particularly esters formed with photo-sensitive alcohols, can exhibit significant photochemical reactivity. The presence of a nitro group ortho to a benzylic position in a protecting group is a well-established motif for photolabile protection of carboxylic acids. nih.govacs.org

Derivatives of this compound, specifically esters formed with o-nitrobenzyl alcohol or its substituted analogs, can function as "caged" compounds. researchgate.netacs.org In this context, the o-nitrobenzyl group serves as a photolabile protecting group for the carboxylic acid functionality. nih.govscispace.com

The mechanism of photocleavage for o-nitrobenzyl esters involves the absorption of UV light (typically around 340-360 nm), which excites the nitro group. researchgate.netscispace.com This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. nih.govacs.org This intermediate then undergoes a series of rearrangements, often through a cyclic species, which ultimately results in the cleavage of the ester bond. acs.org This process releases the free carboxylic acid (this compound), and the protecting group is converted to an o-nitrosobenzaldehyde derivative. researchgate.net

The efficiency and wavelength of this photocleavage can be tuned by modifying the substituents on the o-nitrobenzyl ring. acs.orgresearchgate.net This strategy of using photolabile protecting groups is of great importance in chemical biology for the controlled release of bioactive molecules in a specific time and place. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 2 P Tolylsulfanyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Nitro-2-p-tolylsulfanyl-benzoic acid, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom.

Comprehensive ¹H and ¹³C NMR Assignments

The chemical structure of this compound (C₁₄H₁₁NO₄S) suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The assignments can be predicted based on the substituent effects on the aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings and the methyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its presence could be confirmed by D₂O exchange.

The protons on the nitro-substituted benzoic acid ring are expected to be in the aromatic region (7.0-9.0 ppm). The proton ortho to the carboxylic acid and meta to the nitro group (H-3) would likely be a doublet. The proton meta to both the carboxylic acid and the nitro group (H-4) would be a doublet of doublets. The proton ortho to the nitro group and meta to the carboxylic acid (H-6) would also be a doublet.

The protons on the p-tolyl group would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would present as a sharp singlet around 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a total of 11 distinct signals due to the molecule's asymmetry, with some carbons being non-equivalent. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-150 ppm range. The carbon bearing the nitro group and the carbon attached to the sulfur atom will be significantly influenced by these substituents. The methyl carbon of the tolyl group will appear at a characteristic upfield shift of around 21 ppm. chemicalbook.comdocbrown.infonih.gov

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (s, 1H) | 165-175 |

| C-1 | - | 125-135 |

| C-2 | - | 140-150 |

| H-3 | ~8.0 (d) | 120-125 |

| H-4 | ~8.2 (dd) | 125-130 |

| C-5 | - | 145-155 |

| H-6 | ~8.5 (d) | 128-133 |

| C-1' | - | 130-135 |

| H-2', 6' | ~7.4 (d) | 135-140 |

| H-3', 5' | ~7.2 (d) | 129-132 |

| C-4' | - | 140-145 |

| CH₃ | ~2.4 (s, 3H) | ~21 |

Note: Predicted values are based on analogous compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

Application of 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between H-3 and H-4, and between H-4 and H-6 on the benzoic acid ring. It would also confirm the coupling between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the aromatic regions and for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the proton of the methyl group (CH₃) would show a correlation to the C-4' and C-3'/C-5' carbons of the tolyl ring. The protons on the benzoic acid ring would show correlations to the carbonyl carbon, confirming their position relative to the carboxylic acid group.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Elucidation of Fragmentation Pathways

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (289.31). The fragmentation pattern would likely involve several key losses:

Loss of OH: A peak at [M-17]⁺ could be observed due to the loss of the hydroxyl radical from the carboxylic acid group.

Loss of NO₂: A significant fragment at [M-46]⁺ would be expected from the loss of a nitro group.

Loss of COOH: Decarboxylation could lead to a fragment at [M-45]⁺.

Cleavage of the C-S bond: Scission of the bond between the benzoic acid moiety and the sulfur atom could lead to fragments corresponding to the p-tolylsulfanyl cation ([C₇H₇S]⁺) at m/z 123 and the 5-nitro-benzoic acid radical cation.

Further Fragmentation: The resulting fragment ions would undergo further fragmentation, leading to a complex but interpretable mass spectrum.

Accurate Mass Measurements and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would provide an accurate mass of the molecular ion, allowing for the determination of its elemental composition. For C₁₄H₁₁NO₄S, the exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₁₄H₁₂NO₄S⁺ | 290.0487 | To be determined | To be determined |

| [M+Na]⁺ | C₁₄H₁₁NNaO₄S⁺ | 312.0306 | To be determined | To be determined |

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking.

The crystal structure would likely reveal a planar benzoic acid moiety, with the nitro and carboxylic acid groups potentially twisted out of the plane of the benzene ring to varying degrees due to steric hindrance. The dihedral angle between the two aromatic rings would also be a key structural parameter. In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Hydrogen bonding interactions | Expected (e.g., O-H···O) |

Determination of Molecular Conformation and Torsion Angles

The orientation of the carboxylic acid and nitro functional groups relative to their attached benzene rings also plays a pivotal role in the molecular conformation. The carboxylic acid group is typically twisted from the plane of its attached ring. In the case of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, this torsion angle is 13.6(7)°. researchgate.net Similarly, the nitro group in substituted nitrobenzenes is often not coplanar with the aromatic ring, with the degree of twist influenced by intermolecular interactions within the crystal. mdpi.com Studies on para-substituted nitrobenzene (B124822) derivatives reveal that while a planar arrangement is possible, the average twist angle is around 7.3 degrees, and can be significantly larger depending on the crystalline environment. mdpi.com

A hypothetical table of selected torsion angles for this compound, inferred from related structures, is presented below.

| Torsion Angle | Description | Predicted Value (°) |

| C1-S-C7-C8 | Defines the twist between the two aromatic rings | ~80-90 |

| C2-C1-C(O)OH | Defines the orientation of the carboxylic acid group | ~10-20 |

| C4-C5-N-O1 | Defines the orientation of the nitro group | ~5-15 |

Note: These values are predictive and based on data from structurally analogous compounds.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The solid-state architecture of this compound is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a central role. As is characteristic of carboxylic acids, the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups is a primary and highly probable supramolecular synthon. nih.govnih.gov This interaction is consistently observed in the crystal structures of various benzoic acid derivatives. nih.govnih.gov

In addition to the robust carboxylic acid dimers, weaker intermolecular interactions are crucial in consolidating the three-dimensional crystal packing. These include C-H···O interactions, where hydrogen atoms of the aromatic rings can interact with the oxygen atoms of the nitro and carboxyl groups of adjacent molecules. chemicalbook.com The presence of the electron-withdrawing nitro group can enhance the acidity of the aromatic protons, making such interactions more significant.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | 2.6 - 2.7 | Forms primary dimeric units |

| Hydrogen Bond | C-H (aromatic) | O (nitro/carboxyl) | 3.0 - 3.5 | Stabilizes the 3D network |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.5 - 4.0 | Contributes to crystal cohesion |

Note: The distances are typical ranges observed in related structures.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the deconvolution of close contacts between neighboring molecules. For derivatives of nitrobenzoic acid, Hirshfeld analysis consistently reveals that O···H/H···O interactions are among the most significant contributors to crystal packing, often accounting for a substantial percentage of the total intermolecular contacts. nih.gov

In a study of N-(R-nitrophenylsulfonamido)benzoic acids, the O···H/H···O contacts were identified as the major intermolecular interactions. nih.gov Similarly, for other nitro-substituted aromatic compounds, these interactions, along with H···H contacts, dominate the Hirshfeld surface. nih.gov The analysis also allows for the identification of other, more subtle interactions, such as C···H, C···C, and even O···O contacts, providing a comprehensive fingerprint of the crystal's interaction landscape. nih.gov For this compound, it is anticipated that the Hirshfeld surface would be dominated by contacts involving the oxygen atoms of the nitro and carboxyl groups and the hydrogen atoms of the aromatic rings and the methyl group.

The expected percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface are tabulated below.

| Contact Type | Predicted Contribution (%) |

| O···H / H···O | 40 - 50 |

| H···H | 20 - 30 |

| C···H / H···C | 10 - 15 |

| C···C | 5 - 10 |

Note: These percentages are estimates based on published data for similar molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. For this compound, these techniques are invaluable for confirming the presence of key chemical moieties and for correlating vibrational modes with the molecule's specific structural features.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its various functional groups. The nitro group (NO₂) typically gives rise to two strong and easily identifiable stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). spectroscopyonline.com The asymmetric stretch is generally observed in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears between 1330 and 1390 cm⁻¹. spectroscopyonline.com

The carboxylic acid group (-COOH) also presents several signature vibrational modes. A broad O-H stretching band is typically observed in the high-frequency region of the IR spectrum, often centered around 3000 cm⁻¹, its breadth being a consequence of strong hydrogen bonding. mdpi.com The C=O stretching vibration of the carboxyl group is another prominent feature, usually appearing as a strong band in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. mdpi.com

The thioether linkage (C-S-C) and the tolyl methyl group also have characteristic vibrations. The C-S stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The C-H stretching and bending vibrations of the methyl group are also expected in their usual regions.

A table of predicted characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong (IR) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong (IR) |

| Carboxylic Acid (COOH) | O-H Stretch | 2800 - 3200 | Broad, Strong (IR) |

| Carboxylic Acid (COOH) | C=O Stretch | 1690 - 1720 | Strong (IR) |

| Thioether (C-S) | C-S Stretch | 650 - 750 | Weak to Medium (IR, Raman) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak (IR, Raman) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 | Medium (IR, Raman) |

Note: These are predicted ranges and intensities based on general spectroscopic data and studies on related molecules.

Computational Chemistry and in Silico Modeling of 5 Nitro 2 P Tolylsulfanyl Benzoic Acid

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of the biological and chemical properties of novel compounds like 5-Nitro-2-p-tolylsulfanyl-benzoic acid heavily relies on computational methods. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this endeavor, providing insights into how the molecular structure influences its activity. These in silico techniques allow for the prediction of a compound's behavior, guiding further experimental research and optimization.

While direct SAR and QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from research on structurally related compounds, such as nitroaromatic compounds, substituted benzoic acids, and molecules containing thioether linkages.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The selection and calculation of these descriptors are the foundation of any QSAR model. For a molecule like this compound, a range of descriptors would be calculated to capture its unique structural features, including electronic, steric, and hydrophobic characteristics.

Key Classes of Molecular Descriptors:

Electronic Descriptors: These descriptors are crucial for understanding the reactivity and interaction potential of the molecule. The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. wikipedia.orgnih.gov The sulfur atom in the thioether linkage also possesses specific electronic characteristics. Relevant descriptors include:

Dipole Moment: QSAR studies on nitroaromatic compounds have shown that the dipole moment is a significant parameter related to their biological activity. mdpi.com

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical for predicting a molecule's reactivity. For nitroaromatic compounds, parameters like ELUMO and the HOMO-LUMO gap are often correlated with their mutagenicity and toxicity. mdpi.com QSAR analyses on other benzoic acid derivatives have also identified ELUMO as a key descriptor for antimicrobial activity. chitkara.edu.in

Atomic Charges: The maximum net atomic charge on the nitro group's nitrogen atom has been found to improve the predictive power of QSAR models for the toxicity of nitroaromatic compounds. mdpi.com

Hydrophobic Descriptors: Hydrophobicity governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

LogP (Octanol-Water Partition Coefficient): This is a classic descriptor for hydrophobicity and has been shown to be a pivotal parameter in QSAR studies of various benzoic acid derivatives and nitroaromatic compounds, influencing their transport across biological membranes. mdpi.comnih.gov

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molar Refractivity: This descriptor, which accounts for both molar volume and polarizability, has been found to be conducive to the inhibitory activity of benzoylaminobenzoic acid derivatives. nih.gov

Molecular Connectivity Indices (e.g., Valence First Order Molecular Connectivity Index - ¹χv): These indices describe the degree of branching and connectivity within a molecule and have been correlated with the antimicrobial activity of p-hydroxy benzoic acid derivatives. nih.gov

Shape Indices (e.g., Kier's Alpha First Order Shape Index - κα1): These indices quantify the shape of the molecule and have been useful in explaining the antimicrobial activity of substituted benzoic acids. nih.gov

The following table summarizes potentially relevant molecular descriptors for this compound, based on studies of analogous compounds.

| Descriptor Class | Specific Descriptor | Potential Relevance based on Analogous Compounds |

| Electronic | Dipole Moment | Correlated with the toxicity of nitroaromatic compounds. mdpi.com |

| EHOMO, ELUMO, HOMO-LUMO Gap | Significant in predicting mutagenicity and reactivity of nitroaromatics and antimicrobial activity of benzoic acid derivatives. mdpi.comchitkara.edu.in | |

| Net Atomic Charges | The charge on the nitro group's nitrogen can enhance QSAR model predictability for nitroaromatics. mdpi.com | |

| Hydrophobic | LogP | A key parameter for aquatic toxicity of nitroaromatics and inhibitory activity of benzoic acid derivatives. mdpi.comnih.gov |

| Topological & Steric | Molar Refractivity | Correlated with the inhibitory activity of benzoylaminobenzoic acid derivatives. nih.gov |

| Molecular Connectivity Indices | Related to the antimicrobial activity of p-hydroxy benzoic acid derivatives. nih.gov | |

| Kier's Shape Indices | Useful in explaining the antimicrobial activity of substituted benzoic acids. nih.gov |

Once a set of molecular descriptors has been calculated for a series of compounds, statistical methods are employed to build a mathematical model that relates these descriptors to their observed biological or chemical activity. The goal is to create a model that can accurately predict the activity of new, untested compounds.

Common Modeling Techniques:

Multiple Linear Regression (MLR): This is a widely used method to establish a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors). QSAR models for the toxicity of nitrobenzene (B124822) derivatives have been developed using stepwise multiple linear regression. dergipark.org.tr

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It has been used to construct QSAR models for the mutagenic activity of nitronaphthalenes. mdpi.com

Machine Learning Methods: More advanced techniques are increasingly being used in QSAR modeling. These can capture complex, non-linear relationships between structure and activity.

The development of a predictive model involves several key steps:

Data Set Preparation: A dataset of compounds with known activities is required. For this compound, this would ideally involve synthesizing and testing a series of analogs with variations in different parts of the molecule.

Descriptor Calculation: A wide range of descriptors is calculated for each molecule in the dataset.

Model Building: A statistical method like MLR or PLS is used to generate an equation that links the descriptors to the activity. For instance, a hypothetical QSAR equation for a specific activity might look like:

Activity = c0 + c1(LogP) + c2(ELUMO) - c3*(Molar Refractivity)

Where c0, c1, c2, and c3 are regression coefficients determined by the statistical analysis.

Model Validation: The predictive power of the model must be rigorously validated. This is typically done by splitting the data into a training set (to build the model) and a test set (to evaluate its predictive ability on "unseen" data). Statistical parameters such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to assess the model's quality. mdpi.com

Studies on related benzoic acid derivatives have successfully used these approaches. For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that hydrophobicity, molar refractivity, and aromaticity were key for their inhibitory activity. nih.gov Similarly, for p-amino benzoic acid derivatives, electronic parameters like total energy and the energy of the LUMO were found to be dominant in explaining their antimicrobial activity. chitkara.edu.in

The following table outlines a hypothetical workflow for developing a predictive model for a specific biological activity of this compound and its analogs.

| Step | Description | Example from Analogous Compound Studies |

| 1. Data Collection | Synthesize and test a series of derivatives of this compound for a specific biological activity (e.g., antimicrobial, anticancer). | A series of p-hydroxy benzoic acid derivatives were synthesized and tested for antimicrobial potential. nih.gov |

| 2. Descriptor Calculation | Use computational chemistry software to calculate electronic, hydrophobic, and topological descriptors for all synthesized compounds. | Quantum chemical methods were used to calculate descriptors for nitrobenzene derivatives. dergipark.org.tr |

| 3. Model Generation | Employ a statistical method like Multiple Linear Regression to build a QSAR model relating the calculated descriptors to the measured biological activity. | Stepwise multiple linear regression was used to develop a QSAR model for the toxicology of nitrobenzene derivatives. dergipark.org.tr |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal and external validation techniques. | The QSAR model for nitronaphthalenes was validated, yielding a Q² of 0.711. mdpi.com |

By applying these established computational methodologies, it is possible to develop predictive models for the biological and chemical properties of this compound, thereby accelerating the process of drug discovery and chemical research.

Biological Activity and Pharmacological Potential of 5 Nitro 2 P Tolylsulfanyl Benzoic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Investigations

Influence of Nitro Group Substitution on Bioactivity

The presence and position of a nitro group on an aromatic ring are well-known determinants of a molecule's biological activity. tubitak.gov.trnih.govnih.gov In the case of 5-Nitro-2-p-tolylsulfanyl-benzoic acid, the nitro group at the 5-position significantly influences the electronic properties of the benzene (B151609) ring. As a potent electron-withdrawing group, it can enhance the compound's ability to interact with biological targets.

Research on various nitroaromatic compounds has demonstrated that the nitro group can be a crucial pharmacophore, particularly in antimicrobial agents. nih.govnih.gov Its activity is often linked to its bioreduction in hypoxic cells or by specific microbial nitroreductases, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage and inhibit essential enzymatic pathways in pathogens. Studies on nitrobenzoate and nitrothiobenzoate derivatives have highlighted the superior antitubercular activity of compounds bearing nitro groups compared to their non-nitrated counterparts. nih.govresearchgate.netmdpi.com Specifically, dinitro-substituted analogs often exhibit the most potent effects. nih.govmdpi.com While this compound itself is mono-nitrated, the principle underscores the importance of this functional group for its potential bioactivity.

Impact of the Thioether Moiety on Pharmacological Profiles

The thioether linkage (–S–) in this compound is another critical determinant of its pharmacological profile. The sulfur atom and the nature of the aryl group attached to it (in this case, a p-tolyl group) can modulate the compound's lipophilicity, steric bulk, and electronic distribution.

Role of the Carboxylic Acid Group in Target Interactions

The carboxylic acid group is a key functional group in many pharmaceuticals, often serving as a primary point of interaction with biological receptors through the formation of hydrogen bonds and ionic interactions. In this compound, the carboxyl group's ability to donate a proton and exist as a carboxylate anion at physiological pH is fundamental to its potential target binding.

Research on various benzoic acid derivatives has consistently shown that the carboxylic acid moiety is crucial for their biological effects. nih.govresearchgate.net It can act as a hydrogen bond donor and acceptor, anchoring the molecule to specific amino acid residues within a protein's active site. While esterification of the carboxylic acid can sometimes improve cell penetration by creating a more lipophilic prodrug, the free carboxylic acid is often essential for the ultimate biological activity. nih.govresearchgate.netmdpi.com In the context of antimicrobial action, the acidic nature of this group can also contribute to the disruption of microbial membranes or the inhibition of enzymes sensitive to pH changes.

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 5-nitrobenzoic acid and related thio-compounds have demonstrated a promising spectrum of antimicrobial activities. The combination of the nitro group's reactivity and the structural features of the substituted benzoic acid core underpins their potential as antibacterial, antifungal, and antitubercular agents.

Antibacterial Properties and Spectrum

The antibacterial potential of compounds related to this compound is significant, with activity reported against both Gram-positive and Gram-negative bacteria. The 5-nitro-substituted heterocyclic compounds, such as 5-nitrofurans and 5-nitrothiophenes, are well-established antibacterial agents. nih.govnih.govmdpi.com Their mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to generate cytotoxic radicals.

Studies on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. tubitak.gov.tr Similarly, various 5-nitro-2-furaldehyde (B57684) derivatives have exhibited a broad spectrum of antibacterial action. nih.gov The data from related compounds suggest that this compound and its derivatives would likely be more effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria often presents a more formidable barrier to the entry of such compounds.

| Compound Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 5-Nitrofuran-triazole conjugates | Bacillus subtilis | MIC: 1.17 µg/ml | nih.gov |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Staphylococcus aureus (Pan-susceptible) | MIC: 0.5–2.0 µg/mL | mdpi.comresearchgate.net |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Staphylococcus aureus | Active | tubitak.gov.tr |

| 5-Nitro-2-furaldehyde aminoacethydrazones | Staphylococcus sp. | Active | nih.gov |

| 2-(5-Nitro-1H-benzimidazol-2-yl)-4-nitrophenol | S. aureus, S. epidermidis | Moderate Activity | lew.ro |

Antifungal and Antitubercular Activities

The structural motifs present in this compound are also associated with significant antifungal and antitubercular activities. The fight against fungal infections and tuberculosis, caused by Mycobacterium tuberculosis, is a critical area of drug discovery where nitroaromatic compounds have shown considerable promise.

Several studies have highlighted the antifungal properties of benzoic acid derivatives. nih.gov For instance, 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives were found to be more active against Candida albicans and Candida krusei than the reference drug ketoconazole. tubitak.gov.tr This suggests that the combination of a nitro group and a thio-substituted benzoic acid is beneficial for antifungal action.

In the realm of antitubercular agents, nitro-containing compounds have emerged as a particularly potent class. nih.govresearchgate.netmdpi.com Research on nitrobenzoates and nitrothiobenzoates has demonstrated that derivatives with aromatic nitro substitutions are among the most active against M. tuberculosis. nih.govresearchgate.netmdpi.com Esters of 4-nitro and 3,5-dinitrobenzoic acid, for example, show greater activity than derivatives with other substituents. researchgate.netmdpi.com This potent activity is often linked to the ability of mycobacterial enzymes to activate the nitro group, leading to the production of reactive nitrogen species that are lethal to the bacteria.

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than ketoconazole | tubitak.gov.tr |

| 5-Nitrofuran-triazole conjugates | Mycobacterium tuberculosis H37Rv | 0.25 µg/ml | nih.gov |

| Nitrobenzoate and Nitrothiobenzoate esters | Mycobacterium tuberculosis | High activity, especially 3,5-dinitro esters | nih.govresearchgate.netmdpi.com |

| 5-nitro-2-furaldehyde aminoacethydrazones | Mycobacterium tuberculosis | Active | nih.gov |

Molecular Mechanisms Underlying Antimicrobial Effects

The antimicrobial potential of this compound and its derivatives can be attributed to the combined effects of the nitroaromatic system and the thio-benzoic acid moiety.

The mechanism of action for many nitroaromatic antibiotics is dependent on their reductive activation within the microbial cell. nih.gov This process is catalyzed by bacterial nitroreductases, which are enzymes capable of reducing the nitro group. nih.govnih.gov This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, and nitro-anion-free radicals. nih.govnih.gov These reactive molecules are cytotoxic, exerting their antimicrobial effect by non-specifically targeting and inhibiting essential bacterial enzymes involved in the synthesis of DNA, RNA, and proteins. nih.gov The activity of nitroaromatic compounds is often linked to their redox potential, and for some compounds, the presence of two nitro groups is essential for high activity through this activation pathway. nih.govacs.org

Furthermore, the benzoic acid framework and the thioether linkage contribute to the antimicrobial profile. Benzoic acid and its derivatives are known to possess antimicrobial properties, which can involve the disruption of the bacterial cell membrane and the inhibition of essential microbial enzymes or metabolic pathways. mdpi.comresearchgate.net The lipophilic nature of these acids can facilitate the transport of H+ ions into the bacterial cytoplasm, disrupting cellular homeostasis. researchgate.net Molecules containing a thioether group attached to an aromatic ring have also been noted for their role in antimicrobial activity. mdpi.com

Anti-inflammatory and Immunomodulatory Potentials

Derivatives containing nitro groups and benzoic acid structures have been investigated for their roles in modulating inflammatory responses, suggesting that this compound could possess similar capabilities.

In Vitro and Cellular Studies of Anti-inflammatory Pathways

Studies on nitro-containing compounds, such as nitro-fatty acids, reveal that they can exert anti-inflammatory effects by regulating key signaling pathways. nih.gov One of the central pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. longdom.org Certain nitro-fatty acids have been shown to suppress inflammatory responses through the modulation of NF-κB and the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of inflammation and metabolism. researchgate.net

Conversely, research on 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), a compound structurally related to the title molecule, indicates a potential pro-inflammatory role. wisdomlib.org NPPB has been identified as an agonist for GPR35, a G-protein-coupled receptor found in immune cells. nih.gov Activation of GPR35 by NPPB in macrophages can promote inflammation by activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for inflammatory responses. wisdomlib.org This suggests that the biological effect of this compound could be highly dependent on its specific interactions with cellular targets.

Modulation of Inflammatory Mediators

The anti-inflammatory or pro-inflammatory potential of a compound is ultimately realized through its effect on the production and release of inflammatory mediators. Derivatives of salicylic (B10762653) acid have been shown to significantly reduce the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The mechanism for this is hypothesized to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of NF-κB signaling pathways. longdom.orgnih.gov

In contrast, studies on the related compound NPPB have shown it can enhance the expression of TNF-α in macrophages through its activation of the GPR35 receptor and the p38-MAPK pathway. wisdomlib.org Therefore, the effect of this compound on inflammatory mediators would depend on which of these competing pathways it preferentially activates.

Anticancer and Antineoplastic Investigations

The structural components of this compound are found in various compounds investigated for their anticancer properties. The nitro group, thioether linkage, and benzoic acid core can all contribute to cytotoxic and antineoplastic activities. researchgate.netnih.gov

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of benzoic acid and compounds with thio-substituents have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Studies on various related derivatives have yielded promising results, indicating the potential of this chemical class. For example, various benzoic acid and thio-substituted derivatives have shown potent activity against cell lines such as the human breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colon cancer (HCT-116) lines. nih.govpreprints.orgresearchgate.net

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-allylthio-5-amino substituted benzoquinone | PC3 (Prostate) | 0.22 | nih.gov |

| Benzoic acid-triazole hybrid | MCF-7 (Breast) | 15.6 | preprints.org |

| Benzoic acid-triazole hybrid | HCT-116 (Colon) | 18.7 | preprints.org |

| N-methyl-nitroimidazole | A549 (Lung) | Viability reduction observed | openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | Viability reduction observed | openmedicinalchemistryjournal.com |

| Aminobenzylnaphthol derivative (MMZ-45AA) | BxPC-3 (Pancreas) | 13.26 | mdpi.com |

| Aminobenzylnaphthol derivative (MMZ-140C) | HT-29 (Colon) | 11.55 | mdpi.com |

Table showing the cytotoxic activity of various derivatives related to this compound against several human cancer cell lines.

Exploration of Antitumor Mechanisms (e.g., Enzyme Inhibition, Apoptosis Induction)

The anticancer effects of this class of compounds are often mediated through the induction of programmed cell death, or apoptosis, and the inhibition of enzymes crucial for cancer cell survival.

One of the primary antitumor mechanisms is the induction of apoptosis. nih.gov Research on the closely related compound 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) has shown that it can induce apoptosis in human lens epithelial cells through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. nih.gov This process involves the mitochondrial apoptosis pathway, characterized by changes in the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic BAX) and the activation of key executioner enzymes like caspase-12 and caspase-3. nih.gov Similarly, other nitro-containing compounds have been identified as potent inducers of apoptosis. nih.govresearchgate.net

Another potential antitumor mechanism is through enzyme inhibition. Certain benzoic acid derivatives have been found to act as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition can lead to the re-expression of silenced tumor suppressor genes, ultimately causing cancer cell growth inhibition and apoptosis. nih.gov

Advanced Applications and Broader Research Perspectives of 5 Nitro 2 P Tolylsulfanyl Benzoic Acid

Role as Building Blocks in Pharmaceutical and Agrochemical Synthesis

Substituted benzoic acids are recognized as crucial scaffolds in medicinal chemistry and drug discovery. nih.govpreprints.orgresearchgate.net The specific combination of functional groups in 5-Nitro-2-p-tolylsulfanyl-benzoic acid makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the carboxylic acid group allows for the formation of esters and amides, while the nitro group can be reduced to an amine, providing a key reactive site for further functionalization.

Research into related compounds has demonstrated the utility of the 2,5-substituted benzoic acid scaffold in developing inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.govacs.org The synthesis of various 2-substituted-5-nitrobenzoic acids has been explored for creating compounds with potential therapeutic applications. For instance, 2-amino-5-nitro-benzophenone and its derivatives, synthesized from related starting materials, are valuable intermediates in the preparation of therapeutic compounds. nih.gov Furthermore, the synthesis of 2-thioether-substituted adenosines as purine (B94841) receptor agonists highlights the importance of the thioether linkage in modulating biological activity. researchgate.netrsc.orgsemanticscholar.org

In the agrochemical sector, nitroaromatic compounds have been utilized in the synthesis of pesticides. nih.govnih.gov While direct applications of this compound in this area are not extensively documented, its structural motifs are present in various active compounds. The development of processes to create derivatives of cyanobenzoic acid for use in industrial and pharmaceutical fields further underscores the importance of substituted benzoic acids as key intermediates. googleapis.com

Table 1: Potential Pharmaceutical and Agrochemical Applications based on Analogous Structures

| Application Area | Relevant Structural Feature(s) | Example of Analogous Application |

|---|---|---|

| Anticancer Agents | 2,5-substituted benzoic acid scaffold | Development of Mcl-1/Bfl-1 dual inhibitors. nih.govacs.org |

| Antihypertensive Agents | Substituted benzoic acid | Synthesis of 5-amino-2-pyridinecarboxylic acid derivatives. nih.gov |

| Chloride Channel Blockers | 5-nitro-2-aminobenzoic acid core | Synthesis of photoaffinity labels for chloride channels. nih.gov |

Potential in Materials Science and Functional Molecule Design

The unique electronic and structural characteristics of this compound suggest its potential utility in materials science and the design of functional molecules. Thiol and disulfide-containing polymers are known to be key components in the development of stimulus-responsive or "smart" materials. nih.gov These materials can change their properties in response to external stimuli such as pH, redox potential, or light. The thioether linkage in this compound could be incorporated into polymer backbones or as pendant groups to impart such responsive behavior.

The nitro group, being strongly electron-withdrawing, can influence the optical and electronic properties of materials. Nitroaromatic compounds have been investigated for their applications in dyes and nonlinear optical materials. While specific research on this compound in this context is limited, the fundamental properties of its constituent groups are well-established. For example, the synthesis of symmetrical and difunctional substituted cobalt phthalocyanines using nitro-substituted phthalonitriles demonstrates the use of nitro-containing building blocks in creating functional dyes. dtic.mil

Environmental Impact and Degradation Pathway Studies

The widespread use of nitroaromatic compounds in industry has led to their presence as environmental contaminants. nih.govnih.govasm.org These compounds are often resistant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microorganisms. nih.govnih.gov Consequently, nitroaromatics are listed as priority pollutants by environmental agencies. nih.gov

The environmental fate of this compound is not specifically documented. However, general degradation pathways for nitroaromatic compounds have been studied. Under anaerobic conditions, the nitro group can be reduced by bacteria to form the corresponding amine. Current time information in Winnipeg, CA. Some aerobic bacteria have evolved pathways to mineralize nitroaromatic compounds, often initiated by dioxygenase enzymes that add hydroxyl groups to the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govCurrent time information in Winnipeg, CA.

The presence of the thioether linkage introduces another factor into the degradation pathway. While less studied than the degradation of nitroaromatics, the biodegradation of organosulfur compounds is an active area of research. The cleavage of the carbon-sulfur bond is a key step in their degradation. For a compound like this compound, a combination of nitro-group reduction and thioether cleavage would likely be involved in its complete mineralization by microorganisms.

Development of Analytical Methods for Detection and Quantification